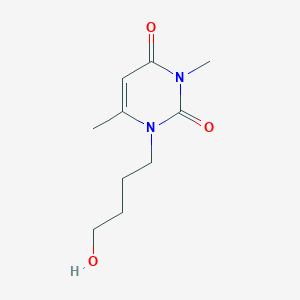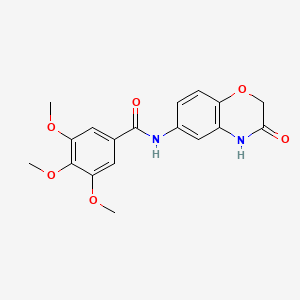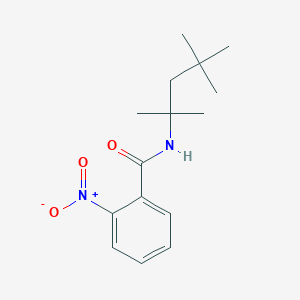
1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione
概要
説明
1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a hydroxybutyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,6-dimethyluracil and 4-bromobutanol.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Reaction Mechanism: The 4-bromobutanol undergoes nucleophilic substitution with 3,6-dimethyluracil to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxybutyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions are typically carried out using nucleophiles like sodium azide (NaN3) or primary amines.
Major Products
The major products formed from these reactions include carboxylic acid derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines.
科学的研究の応用
1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for studying DNA and RNA interactions.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets nucleic acids, binding to DNA or RNA and interfering with their function.
Pathways Involved: It can inhibit the replication of viruses by blocking the synthesis of viral nucleic acids. In cancer cells, it may induce apoptosis by disrupting DNA replication.
類似化合物との比較
1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives:
1-(2-hydroxyethoxymethyl)-5-amino-uracil: This compound has a similar structure but with a shorter hydroxyalkyl chain. It is also studied for its antiviral properties.
N-butyl-N-(4-hydroxybutyl)nitrosamine: This compound is used in cancer research, particularly in the study of bladder cancer.
The uniqueness of this compound lies in its specific hydroxybutyl substitution, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
特性
IUPAC Name |
1-(4-hydroxybutyl)-3,6-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-8-7-9(14)11(2)10(15)12(8)5-3-4-6-13/h7,13H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKLBFIKYDBJRAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1CCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butoxy-N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B4822656.png)

![2-[(3-chlorophenyl)methyl]-4,7,8-trimethyl-6H-purino[7,8-a]imidazole-1,3-dione](/img/structure/B4822677.png)

![2-(4-NITROPHENOXY)-1-[4-(TETRAHYDRO-2-FURANYLCARBONYL)PIPERAZINO]-1-PROPANONE](/img/structure/B4822686.png)
![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1-PIPERAZINYL}ACETAMIDE](/img/structure/B4822702.png)
![3-isobutyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4822711.png)
![N-[4-(Perfluoropropylthio)phenyl]acetamide](/img/structure/B4822719.png)
![N~1~-(5-CHLORO-2-METHYLPHENYL)-2-{4-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}ACETAMIDE](/img/structure/B4822720.png)
![N-(tert-butyl)-2-{[3-cyano-6-(4-fluorophenyl)-4-phenyl-2-pyridinyl]thio}acetamide](/img/structure/B4822725.png)
![3-methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4822740.png)
![8-butyl-1,7-dimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4822746.png)
![2-{(Z)-1-[5-(2-Fluorophenyl)-2-furyl]methylidene}-8-methyl[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one](/img/structure/B4822751.png)
